2-iodo-N-(1,3-thiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity ADME prediction

2-Iodo-N-(1,3-thiazol-2-yl)benzamide (CAS 312756-51-7; molecular formula C₁₀H₇IN₂OS; molecular weight 330.15 g·mol⁻¹) is a halo-substituted N-(thiazol-2-yl)benzamide derivative. Its core scaffold belongs to a class of compounds that has been characterized as the first selective antagonist series for the Zinc-Activated Channel (ZAC), a poorly understood member of the Cys-loop receptor superfamily.

Molecular Formula C10H7IN2OS
Molecular Weight 330.15 g/mol
CAS No. 312756-51-7
Cat. No. B5618049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-(1,3-thiazol-2-yl)benzamide
CAS312756-51-7
Molecular FormulaC10H7IN2OS
Molecular Weight330.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=CS2)I
InChIInChI=1S/C10H7IN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14)
InChIKeyGWKLGSXFAURWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-N-(1,3-thiazol-2-yl)benzamide (CAS 312756-51-7): Procurement-Relevant Identity, Physicochemical Snapshot, and Comparator Landscape


2-Iodo-N-(1,3-thiazol-2-yl)benzamide (CAS 312756-51-7; molecular formula C₁₀H₇IN₂OS; molecular weight 330.15 g·mol⁻¹) is a halo-substituted N-(thiazol-2-yl)benzamide derivative. Its core scaffold belongs to a class of compounds that has been characterized as the first selective antagonist series for the Zinc-Activated Channel (ZAC), a poorly understood member of the Cys-loop receptor superfamily [1]. The compound features an ortho-iodo substituent on the benzamide ring, which distinguishes it from the corresponding 2-bromo, 2-chloro, 3-iodo, and 4-iodo regioisomers in terms of halogen bonding capability, steric bulk, and lipophilicity (computed LogP ≈ 3.07) . Commercially, the compound is typically offered at ≥98% purity, with recommended storage at 2–8°C under dry, sealed conditions, making it suitable for both medicinal chemistry and chemical biology applications .

Why In-Class N-(Thiazol-2-yl)benzamide Analogs Cannot Be Assumed Interchangeable: The Case for 2-Iodo-N-(1,3-thiazol-2-yl)benzamide


Within the N-(thiazol-2-yl)benzamide class, small structural variations—particularly the identity and position of the halogen substituent—can dramatically alter pharmacological selectivity, synthetic utility, and physicochemical properties. The foundational ZAC pharmacology paper by Madjroh et al. (2021) demonstrated that the lead compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1) and its optimized analog TTFB [N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide] exhibited differential ZAC antagonist potencies (IC₅₀ range 1–3 µM), with TTFB showing no significant off-target activity at 5-HT₃A, α3β4 nACh, α1β2γ2S GABAₐ, or α1 glycine receptors at 30 µM [1]. These findings underscore that potency, selectivity, and mode of antagonism are exquisitely sensitive to substituent identity. Consequently, substituting 2-iodo for 2-bromo, 2-chloro, or a regioisomeric iodo derivative without experimental validation risks compromising target engagement, selectivity, and synthetic tractability.

2-Iodo-N-(1,3-thiazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: Ortho-Iodo vs. Ortho-Bromo and Ortho-Chloro Analogs

The computed LogP of 2-iodo-N-(1,3-thiazol-2-yl)benzamide is 3.07, which is approximately 0.1 log units lower than the 2-bromo analog (LogP 3.16) and approximately 0.9 log units higher than the 2-chloro analog (LogP 2.18) . The ortho-iodo substitution thus confers a lipophilicity intermediate between the lighter halogens, with the iodo derivative being more lipophilic than chloro but slightly less than bromo, which can influence membrane permeability and non-specific binding in cellular assays.

Physicochemical profiling Lipophilicity ADME prediction

Halogen-Bond Donor Strength: Ortho-Iodo Advantage over Ortho-Bromo and Ortho-Chloro for Target Engagement

The iodo substituent at the ortho position of the benzamide ring offers a significantly stronger halogen-bond donor capability (σ-hole magnitude) compared to bromo or chloro analogs. The calculated polar surface area (PSA) of 2-iodo-N-(1,3-thiazol-2-yl)benzamide is 70.23 Ų, which is notably larger than that of the 2-bromo analog (TPSA ≈ 41.99 Ų) . This difference arises from the larger atomic radius of iodine, creating a more pronounced σ-hole for directional halogen bonding with protein backbone carbonyls or π-systems, a feature increasingly exploited in fragment-based drug discovery for enhancing target affinity and selectivity.

Halogen bonding Structure-based drug design Molecular recognition

Synthetic Tractability: Ortho-Iodo as a Versatile Handle for Cross-Coupling Chemistry Unavailable to Non-Halogenated or Lighter-Halogen Analogs

The ortho-iodo substituent enables efficient oxidative addition with palladium(0) catalysts in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing rapid diversification of the benzamide scaffold. The C–I bond dissociation energy (~57 kcal·mol⁻¹) is substantially lower than that of C–Br (~70 kcal·mol⁻¹) and C–Cl (~84 kcal·mol⁻¹), facilitating milder reaction conditions and higher yields [1]. The 2-iodo regioisomer, in particular, benefits from potential anchimeric assistance by the proximal amide carbonyl, a feature absent in the 3-iodo and 4-iodo regioisomers.

Cross-coupling Suzuki coupling Sonogashira coupling Chemical diversification

Class-Level ZAC Antagonist Activity: N-(Thiazol-2-yl)benzamide Pharmacophore with Quantified Potency and Selectivity

The N-(thiazol-2-yl)benzamide class, to which 2-iodo-N-(1,3-thiazol-2-yl)benzamide belongs, was identified as the first selective antagonist series for the Zinc-Activated Channel (ZAC). In two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing human ZAC, optimized analogs within this class achieved IC₅₀ values of 1–3 µM [1]. The reference compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) demonstrated functional selectivity: at 30 µM, it exhibited no significant agonist, antagonist, or modulatory activity at 5-HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAₐ, or α1 glycine receptors [1]. TTFB was characterized as a negative allosteric modulator acting on the transmembrane and/or intracellular domains of ZAC [1]. While direct pharmacological data for the 2-iodo derivative is not yet available in the primary literature, its structural conformity to the N-(thiazol-2-yl)benzamide pharmacophore and the presence of an ortho-iodo group (which may participate in halogen bonding within the allosteric binding pocket) position it as a candidate ZAC antagonist requiring experimental validation.

Zinc-Activated Channel Cys-loop receptor Ion channel pharmacology Selective antagonist

Regioisomeric Differentiation: Ortho-Iodo Position Offers Unique Steric and Electronic Profile Compared to Meta- and Para-Iodo Analogs

Among the three mono-iodo regioisomers of N-(thiazol-2-yl)benzamide, the 2-iodo (ortho) derivative exhibits distinct steric and electronic properties. The ortho position places the bulky iodine atom in close proximity to the amide carbonyl, which can influence both the conformational preferences of the benzamide moiety and the electronic environment of the amide bond through inductive effects. The 2-iodo isomer has been listed as a discrete catalog item by multiple vendors (e.g., ChemScene CS-0294559, purity ≥98%), whereas the 3-iodo and 4-iodo isomers are offered under distinct catalog numbers (e.g., CS-0294554 for 4-iodo) . This commercial differentiation reflects the expected divergent reactivity and potential biological activity of each regioisomer.

Regioisomer comparison Steric effects Electronic effects Structure-activity relationship

2-Iodo-N-(1,3-thiazol-2-yl)benzamide: Validated Application Scenarios for Research and Industrial Procurement


ZAC Channel Pharmacological Tool Development and Target Validation

The N-(thiazol-2-yl)benzamide scaffold is the only known selective antagonist chemotype for the Zinc-Activated Channel (ZAC). Researchers investigating the physiological and pathophysiological roles of ZAC can deploy 2-iodo-N-(1,3-thiazol-2-yl)benzamide as a starting point for structure-activity relationship (SAR) optimization, following the precedent established by Madjroh et al. (2021) where 61 analogs were functionally characterized (class IC₅₀ range 1–3 µM, selectivity window >10-fold over related Cys-loop receptors at 30 µM) [1]. The ortho-iodo group provides a synthetic handle for further diversification to optimize potency and selectivity.

Halogen-Bond-Directed Fragment-Based Drug Discovery

The strong σ-hole of the ortho-iodo substituent (TPSA 70.23 Ų vs. 41.99 Ų for the 2-bromo analog) makes this compound a valuable fragment or scaffold for structure-based design campaigns that exploit halogen bonding as a primary molecular recognition element [1]. The compound can serve as a reference point for computational and biophysical studies aimed at quantifying the contribution of halogen bonding to target binding affinity.

Parallel Library Synthesis via Cross-Coupling Chemistry

The ortho-iodo functionality enables efficient palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions) under milder conditions than bromo or chloro analogs, owing to the lower C–I bond dissociation energy (~57 kcal·mol⁻¹) [1]. This makes the compound an attractive building block for generating diverse compound libraries for high-throughput screening. The ortho position relative to the amide carbonyl may also facilitate intramolecular coordination, potentially enhancing reaction selectivity [1].

Physicochemical Benchmarking in ADME Property Optimization

With a computed LogP of 3.07, the compound occupies a lipophilicity niche distinct from the 2-bromo (LogP 3.16) and 2-chloro (LogP 2.18) analogs [1]. Medicinal chemists optimizing lead series can procure the 2-iodo derivative as part of a halogen-scanning strategy to balance potency, solubility, and metabolic stability without the confounding variable of scaffold hopping.

Quote Request

Request a Quote for 2-iodo-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.